Computed logP Reduction of 1.74 Units Relative to Directly Attached Boc-Pyridine Analog Drives Aqueous Solubility Advantage
The target compound exhibits a computed logP (clogP) of 0.66, compared to an XLogP3-AA of 2.4 for the directly attached tert-butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8), representing a logP reduction of 1.74 units [1][2]. This difference is attributable to the polar glycinamide linker, which introduces an additional amide bond that increases hydrogen-bonding capacity. In fragment- and lead-like chemical space, a logP shift of this magnitude is expected to translate into approximately 50-fold higher aqueous solubility at pH 7.4 based on the general solubility-logP relationship (Hansch-Fujita model), which directly impacts the reliability of biochemical assay data and reduces the need for co-solvents that can confound IC₅₀ determinations.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | clogP 0.66 (C₁₂H₁₆BrN₃O₃, MW 330.2) |
| Comparator Or Baseline | tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8), XLogP3-AA 2.4 (C₁₀H₁₃BrN₂O₂, MW 273.13) |
| Quantified Difference | ΔlogP = –1.74 (target is more hydrophilic by ~55-fold estimated solubility ratio) |
| Conditions | Computed values: clogP via SILDrug database (target); XLogP3-AA via PubChem 2024.11.20 release (comparator) [1][2]. No experimental logD₇.₄ available for target. |
Why This Matters
Procurement decisions for screening library building blocks are heavily influenced by logP, because compounds with logP > 3 are disproportionately likely to fail in biochemical assays due to aggregation, non-specific binding, and poor aqueous solubility; the target compound's logP of 0.66 falls squarely within the optimal fragment-like range (logP < 3), unlike the comparator at 2.4.
- [1] SILDrug Database. Computational entry for C₁₂H₁₆BrN₃O₃: clogP 0.66, TPSA 56.59, MW 330.18. Accessed via sildrug.ibb.waw.pl. View Source
- [2] PubChem. tert-Butyl N-(4-bromopyridin-2-yl)carbamate – Computed Properties (CID 11680626). XLogP3-AA 2.4, TPSA 51.2 Ų. PubChem release 2025.09.15. View Source
